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Compound of Interest

Compound Name: 4-[(2R)-2-aminopropyl]phenol

Cat. No.: B075186

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 4-[(2R)-2-
aminopropyl]phenol, a chiral amine and a key metabolite of amphetamine.[1][2]
Understanding its structural and chemical properties through spectroscopic techniques is
crucial for its identification, characterization, and quantification in various research and
development settings. This document outlines the expected data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed
experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-[(2R)-2-
aminopropyl]phenol by providing detailed information about the chemical environment of its
hydrogen (*H) and carbon (33C) atoms.

'H NMR Spectral Data

The proton NMR spectrum of 4-[(2R)-2-aminopropyl]phenol is expected to show distinct
signals corresponding to the aromatic protons, the protons of the propyl side chain, and the
protons of the amine and hydroxyl groups. The chemical shifts are influenced by the electron-
withdrawing and donating effects of the substituents on the benzene ring.[3][4] The phenolic
hydroxyl proton signal can vary in its chemical shift depending on solvent, concentration, and
temperature, and may appear as a broad singlet.[5][6]
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Table 1: Predicted *H NMR Chemical Shifts for 4-(2-aminopropyl)phenol

Predicted Chemical

Proton Assignment . Multiplicity Integration
Shift (6, ppm)
Aromatic (H-2, H-6) 6.9-7.2 Doublet 2H
Aromatic (H-3, H-5) 6.6 -6.8 Doublet 2H
Methine (CH) 3.0-35 Multiplet 1H
Methylene (CH2) 25-29 Multiplet 2H
Methyl (CHs) 1.0-1.3 Doublet 3H
Amine (NH2) 15-3.0 Broad Singlet 2H
Hydroxyl (OH) 4.0-8.0 Broad Singlet 1H

3C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Due to

the symmetry of the para-substituted benzene ring, four signals are expected for the aromatic

carbons. The chemical shifts of the aliphatic carbons in the side chain will also be distinct.[7][8]

[O][10]

Table 2: Predicted 3C NMR Chemical Shifts for 4-(2-aminopropyl)phenol

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C1 (C-OH) 154 - 158

C2,C6 128 - 132

C3,C5 114 -118

C4 (C-CHz) 130 - 135

Methine (CH) 45 - 55

Methylene (CHz) 40 - 50

Methyl (CHs) 20-25
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. The IR spectrum of 4-[(2R)-2-aminopropyl]phenol will
be dominated by absorptions from the O-H and N-H stretching of the phenol and amine groups,
respectively, as well as vibrations from the aromatic ring and the alkyl side chain.[11] The O-H
stretching band is typically broad due to hydrogen bonding.[5][12]

Table 3: Characteristic IR Absorption Bands for 4-(2-aminopropyl)phenol

Wavenumber (cm—?) Vibrational Mode Functional Group
3200 - 3600 (broad) O-H Stretch Phenol

3300 - 3500 (medium) N-H Stretch Primary Amine
3000 - 3100 (medium) C-H Stretch Aromatic

2850 - 2960 (medium) C-H Stretch Aliphatic

1580 - 1620 (strong) C=C Stretch Aromatic Ring

1450 - 1550 (strong) C=C Stretch Aromatic Ring

1175 - 1250 (strong) C-O Stretch Phenol

1000 - 1250 (medium) C-N Stretch Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation. For volatile and
thermally stable compounds like 4-[(2R)-2-aminopropyl]phenol, Gas Chromatography-Mass
Spectrometry (GC-MS) is a common analytical technique. The mass spectrum is expected to
show a molecular ion peak ([M]*) and characteristic fragment ions.[13] Phenols often exhibit
fragmentation through the loss of CO and HCO radicals.[5]

Table 4: Predicted m/z Values for Adducts of 4-(2-aminopropyl)phenol

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b075186?utm_src=pdf-body
https://www.researchgate.net/figure/Identified-bands-in-FTIR-spectra-of-all-studied-samples_tbl1_309104019
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/product/b075186?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/3651
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Adduct Predicted m/z
[M+H]* 152.1070
[M+Na]* 174.0889
[M-H]- 150.0924
[M]* 151.0992

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

 Dissolve 5-10 mg of 4-[(2R)-2-aminopropyl]phenol in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, Methanol-da, or Chloroform-d).

e Transfer the solution to a 5 mm NMR tube.

» For unambiguous identification of the O-H and N-H protons, a D20 exchange experiment
can be performed by adding a few drops of D20 to the NMR tube and re-acquiring the *H
spectrum.

Instrumentation and Data Acquisition:

e Spectrometer: A 400 MHz or higher field NMR spectrometer.[14]

e 1HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64, depending on the sample concentration.
o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

e 1BC NMR:

o Pulse sequence: Proton-decoupled pulse sequence.
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o Number of scans: 1024 or more, due to the low natural abundance of 13C.

o Reference: TMS at 0.00 ppm or the solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of 4-[(2R)-2-aminopropyl]phenol with approximately 100-200 mg
of dry potassium bromide (KBr) powder in an agate mortar.

o Transfer the mixture to a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Instrumentation and Data Acquisition:

e Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.[14]

e Scan Range: 4000 - 400 cm™1,

e Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the empty sample compartment should be acquired
before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization: Due to the polar nature of the amine and hydroxyl
groups, derivatization is often employed to improve chromatographic peak shape and thermal
stability.

» Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate, methanol).

e Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
TMCS, or pentafluoropropionic anhydride (PFPA)).
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e Heat the mixture at 60-80°C for 15-30 minutes to ensure complete derivatization.

« Inject an aliquot of the derivatized sample into the GC-MS system.

Instrumentation and Data Acquisition:

e Gas Chromatograph:
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
o Injector Temperature: 250°C.

o Oven Temperature Program: Start at 100°C, hold for 1-2 minutes, then ramp at 10-
20°C/min to 280-300°C and hold for 5-10 minutes.

o Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
e Mass Spectrometer:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: m/z 40-550.

o lon Source Temperature: 230°C.

o Quadrupole Temperature: 150°C.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic
analysis of 4-[(2R)-2-aminopropyl]phenol.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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